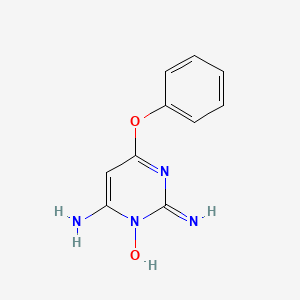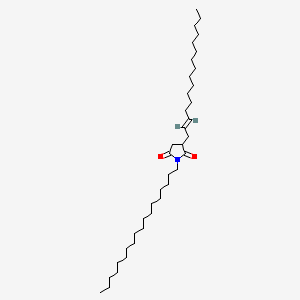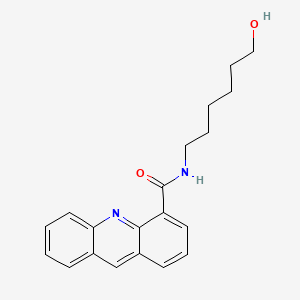![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/structure/B12905644.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazolidine ring substituted with a phenylbutan-2-yl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-phenylbutan-2-one with an amino alcohol, followed by cyclization to form the oxazolidine ring. The hydroxymethyl group is then introduced through a subsequent reaction, such as reduction or hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylbutan-2-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for enzyme inhibition studies or as a ligand in receptor binding assays.
Medicine: In medicine, (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly if it exhibits bioactivity against specific targets.
Industry: In industrial applications, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism by which (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidine ring and phenylbutan-2-yl group could play crucial roles in binding to these targets, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)propane: Similar structure but with a propane group.
Uniqueness: (3-(4-Phenylbutan-2-yl)oxazolidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, allows for a range of chemical modifications, making it versatile for various applications.
Properties
CAS No. |
54045-89-5 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
InChI Key |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


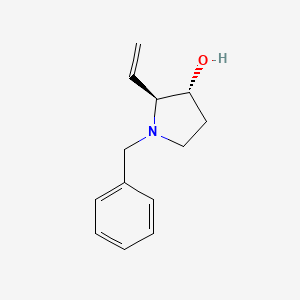
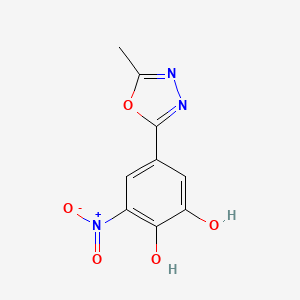
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
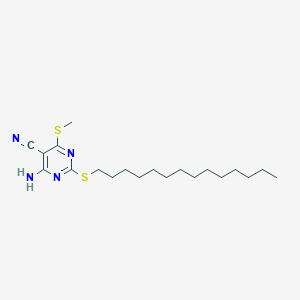
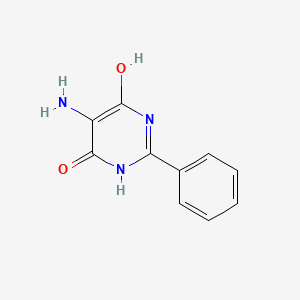
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
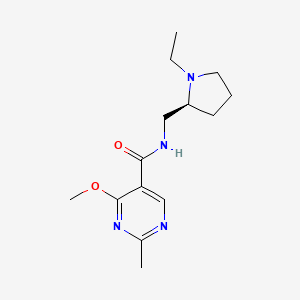
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

